3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile
Description
Contextualization within Nitrile and Spiroacetal Chemistry
The chemistry of 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile is best understood by examining its two key functional components: the nitrile and the spiroacetal.
Nitrile Chemistry: The nitrile, or cyano, group (-C≡N) is a cornerstone of organic synthesis. stackexchange.com Its linear geometry and the strong triple bond between carbon and nitrogen impart unique reactivity. Nitriles are important precursors to a variety of other functional groups. chemsynthesis.comresearchgate.net For instance, they can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents like Grignard reagents to form ketones. libretexts.orgyoutube.com The presence of the nitrile group makes the molecule a valuable intermediate for introducing nitrogen-containing functionalities or for extending a carbon chain.
Spiroacetal Chemistry: The 1,4-dioxaspiro[4.5]decane group is a cyclic ketal, specifically the ethylene (B1197577) glycol ketal of cyclohexanone (B45756). evitachem.com Ketal groups are widely used as protecting groups for ketones and aldehydes because they are stable under neutral or basic conditions but can be readily removed by treatment with aqueous acid. This stability allows chemists to perform reactions on other parts of the molecule—like the nitrile group—without affecting the protected carbonyl. In this specific molecule, the spiroacetal protects a ketone at the 1-position of the cyclohexane (B81311) ring, while the propanenitrile substituent is at the 3-position.
The combination of these two groups in one molecule offers a strategic advantage in multi-step synthesis, allowing for selective transformations at either the nitrile or the protected carbonyl site.
Retrosynthetic Analysis of the this compound Scaffold
A retrosynthetic analysis provides a logical approach to designing a synthesis for this compound. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials.
Step 1: Ketal Deprotection The most apparent retrosynthetic disconnection is the cleavage of the spiroacetal. Since the 1,4-dioxaspiro[4.5]decane moiety is a protecting group for a ketone, its removal reveals the precursor molecule: 3-(2-oxocyclohexyl)propanenitrile (B1583272) . This transformation is a standard deprotection step in the forward synthesis.

Figure 1: Retrosynthetic disconnection of the spiroacetal to reveal the precursor ketone.
Step 2: Michael Addition The propanenitrile side chain attached to the cyclohexane ring can be disconnected next. The structure suggests its formation via a conjugate addition, specifically a Michael reaction. researchgate.net In this step, a nucleophilic cyanide source would add to the β-position of an α,β-unsaturated ketone. This leads to cyclohex-2-en-1-one as a plausible starting material and a cyanide anion (CN⁻) as the nucleophile. The synthesis of the related compound 3-(2-oxocyclohexyl)propanenitrile has been described via the Michael addition of an enamine to acrylonitrile, which is a common method for achieving this type of transformation. stackexchange.comechemi.com

Figure 2: Retrosynthetic disconnection of the propanenitrile side chain via a Michael reaction.
Therefore, a plausible forward synthesis would begin with cyclohex-2-en-1-one. A Michael addition with a cyanide source would yield 3-(2-oxocyclohexyl)propanenitrile. Subsequently, the ketone would be protected as an ethylene ketal to give the final product, this compound.
Data Tables
Table 1: Properties of Key Functional Groups
| Functional Group | Chemical Formula | Key Reactions | Role in Target Molecule |
| Nitrile | -C≡N | Hydrolysis, Reduction, Grignard Addition libretexts.orgyoutube.com | Versatile handle for further functionalization |
| Spiroacetal (Ketal) | C(OR)₂ | Formation (acid-catalyzed), Cleavage (acid-catalyzed) | Protecting group for the cyclohexanone carbonyl |
Table 2: Proposed Synthetic Intermediates
| Compound Name | Structure | Role in Synthesis |
| Cyclohex-2-en-1-one | ![]() | Starting Material |
| 3-(2-Oxocyclohexyl)propanenitrile | ![]() | Intermediate after Michael Addition chemsynthesis.com |
| This compound | ![]() | Target Molecule |
Structure
3D Structure
Properties
IUPAC Name |
3-(1,4-dioxaspiro[4.5]decan-6-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-7-3-5-10-4-1-2-6-11(10)13-8-9-14-11/h10H,1-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKUUPNQMFOLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CCC#N)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78108-84-6 | |
| Record name | 6-(2-CYANOETHYL)-1,4-DIOXASPIRO(4.5)DECANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 1,4 Dioxaspiro 4.5 Decan 6 Yl Propanenitrile and Its Precursors
Convergent and Linear Synthesis Strategies
The synthesis of 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile can be strategically designed using either a convergent or a linear approach. A linear synthesis would involve the sequential modification of a starting material, typically a substituted cyclohexane (B81311) derivative, through a series of reactions to build the final molecule. For instance, a plausible linear route could commence with a cyclohexanone (B45756) derivative, which is first functionalized to introduce the three-carbon side chain, followed by conversion of a terminal functional group to the nitrile, and concluding with the formation of the spirocyclic ketal.
Formation of the Nitrile Moiety
The introduction of the nitrile functional group is a critical step in the synthesis of this compound. Several established methods in organic chemistry can be employed for this transformation.
Nucleophilic Displacement Reactions for Cyano Introduction
One of the most common methods for introducing a nitrile group is through the nucleophilic substitution (SN2) reaction of an alkyl halide or sulfonate with a cyanide salt. enamine.net In a potential synthesis of the target molecule, a precursor such as 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propyl bromide could be treated with sodium cyanide or potassium cyanide in a polar aprotic solvent to yield this compound. This method is highly effective for primary and secondary alkyl halides. enamine.net
| Reagent | Substrate | Solvent | Conditions |
| Sodium Cyanide (NaCN) | Primary/Secondary Alkyl Halide | DMSO, DMF | Heat |
| Potassium Cyanide (KCN) | Primary/Secondary Alkyl Halide | Ethanol/Water | Reflux |
Dehydration of Amides to Nitriles
Another robust method for the synthesis of nitriles is the dehydration of primary amides. enamine.net This approach would involve the preparation of 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanamide as an intermediate, which is then dehydrated to the corresponding nitrile. A variety of dehydrating agents can be employed for this transformation, each with its own reaction conditions.
Common dehydrating agents include thionyl chloride (SOCl₂), phosphorus pentoxide (P₄O₁₀), and phosphorus oxychloride (POCl₃). enamine.net Milder and more modern reagents have also been developed, such as trifluoroacetic anhydride (B1165640) or oxalyl chloride in the presence of a base. lumenlearning.com
| Dehydrating Agent | Reaction Conditions |
| Thionyl Chloride (SOCl₂) | Reflux |
| Phosphorus Pentoxide (P₄O₁₀) | Heating solid mixture |
| Phosphorus Oxychloride (POCl₃) | Pyridine, reflux |
| Trifluoroacetic Anhydride/Triethylamine | Room temperature |
| Oxalyl Chloride/Triethylamine | Low temperature |
Direct Cyanation Approaches
Direct cyanation methods offer an alternative route to nitriles, potentially shortening the synthetic sequence. These methods involve the direct introduction of a cyano group onto a substrate. For example, hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), can mediate the cyanation of certain activated C-H bonds in the presence of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). While this might not be directly applicable to an unactivated spiroalkane, derivatives with suitable functional groups could potentially undergo such reactions. Another approach involves the Wittig reaction, where an aldehyde, such as 1,4-dioxaspiro[4.5]decane-6-carbaldehyde, could be reacted with a phosphonium (B103445) ylide derived from a cyano-containing alkyl halide, like (2-cyanoethyl)triphenylphosphonium bromide, to introduce the propanenitrile side chain, although this would result in a double bond that would require subsequent reduction. libretexts.orgnih.gov
Construction of the 1,4-Dioxaspiro[4.5]decane System
The 1,4-dioxaspiro[4.5]decane core of the molecule is a spirocyclic acetal (B89532), which is typically formed through the protection of a ketone.
Ketone Protection via Acetalization
The most direct method for the construction of the 1,4-dioxaspiro[4.5]decane system is the acid-catalyzed reaction of a cyclohexanone derivative with ethylene (B1197577) glycol. This reaction is an equilibrium process, and to drive it to completion, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.
A variety of acid catalysts can be used, with p-toluenesulfonic acid (p-TsOH) being a common choice. Other catalysts, such as pyrrolidinium (B1226570) perchlorate, have also been reported to be effective. For the synthesis of this compound, a precursor such as 3-(2-oxocyclohexyl)propanenitrile (B1583272) would be subjected to these conditions to form the desired spirocyclic system. The protection of the ketone as an acetal is a robust and widely used transformation in organic synthesis.
| Catalyst | Solvent | Conditions |
| p-Toluenesulfonic acid (p-TsOH) | Toluene, Benzene | Reflux with Dean-Stark trap |
| Pyrrolidinium Perchlorate | Dichloromethane | Room Temperature |
| Amberlyst-15 | Dichloromethane | Room Temperature |
Spiroketalization Reactions
The formation of the 1,4-dioxaspiro[4.5]decane structure is a fundamental step, typically achieved through the acid-catalyzed reaction of a cyclohexanone precursor with ethylene glycol. This reaction, a form of ketal protection, proceeds via a hemiacetal intermediate, with the equilibrium driven towards the spiroketal product by the removal of water, often using a Dean-Stark apparatus.
The choice of catalyst and reaction conditions can influence the efficiency of the spiroketalization. While traditional methods often employ Brønsted acids like p-toluenesulfonic acid (p-TsOH) in refluxing toluene, modern approaches have utilized Lewis acids and solid-supported catalysts to achieve high yields under milder conditions.
Table 1: Catalysts and Conditions for Spiroketalization
| Catalyst | Solvent | Conditions | Approximate Yield (%) |
|---|---|---|---|
| p-TsOH | Toluene | Reflux, Dean-Stark | >90 |
| Amberlyst-15 | Dichloromethane | Room Temperature | 85-95 |
Stereocontrolled Formation of the Spiro Center
While the parent this compound does not possess a chiral spiro center, the synthesis of its chiral analogs necessitates stereocontrolled methods for the formation of the spiroketal. mskcc.org The stereochemical outcome of spiroketalization can be governed by either kinetic or thermodynamic control. mskcc.org
Thermodynamically controlled reactions often rely on the inherent stability of the resulting spiroketal isomers, which is influenced by factors such as the anomeric effect. acs.orgnih.gov In contrast, kinetically controlled spiroketalizations aim to form the less stable isomer by controlling the reaction pathway, often through the use of specific reagents or catalysts at lower temperatures. mskcc.orgnih.gov For instance, Ti(Oi-Pr)₄ has been shown to mediate kinetic spirocyclization with retention of configuration. acs.orgnih.gov The use of chiral auxiliaries or catalysts can introduce facial selectivity in the attack of the diol on the ketone, leading to the preferential formation of one enantiomer or diastereomer. rsc.org
Coupling Reactions for Scaffold Assembly
The introduction of the propionitrile (B127096) side chain onto the spiro[4.5]decane framework is a critical carbon-carbon bond-forming step.
Alkylation strategies often involve the reaction of an enolate of a 1,4-dioxaspiro[4.5]decan-6-one derivative with an electrophile such as 3-bromopropanenitrile. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions.
Michael addition offers an alternative route, where a nucleophile derived from the spiroketal scaffold undergoes a conjugate addition to an α,β-unsaturated nitrile like acrylonitrile. researchgate.netjlu.edu.cn This method is particularly valuable for creating new stereocenters with a high degree of control. Asymmetric Michael additions, employing chiral catalysts, have been developed to produce optically active products with high enantiomeric excess. nih.govnih.govresearchgate.net
Table 2: Comparison of C-C Bond Forming Reactions
| Reaction Type | Key Reagents | Control Elements |
|---|---|---|
| Alkylation | Strong base (e.g., LDA), haloalkylnitrile | Regioselectivity (kinetic vs. thermodynamic enolate) |
In some synthetic routes, the propionitrile side chain is constructed through a series of functional group interconversions. researchgate.net For example, a two-carbon unit can be introduced via a Wittig or Horner-Wadsworth-Emmons reaction, followed by transformations to convert the resulting functional group (e.g., an ester) into a nitrile. quizlet.commasterorganicchemistry.com This can be achieved by converting the ester to a primary amide, which is then dehydrated using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). libretexts.org
Chemo- and Regioselective Considerations in the Synthesis of this compound
Chemoselectivity is paramount when multiple reactive sites are present. The spiroketal serves as a robust protecting group for the ketone, allowing for selective reactions at other positions of the molecule.
Regioselectivity becomes a key consideration during the introduction of the side chain to an unsymmetrical cyclohexanone precursor. dalalinstitute.com As mentioned, the formation of either the kinetic or thermodynamic enolate can direct alkylation to a specific α-carbon. Similarly, in electrophilic additions to unsaturated precursors, Markovnikov or anti-Markovnikov additions can be favored depending on the reaction conditions. dalalinstitute.com
Enantioselective and Diastereoselective Synthetic Approaches to Chiral Analogs of this compound
The synthesis of single enantiomers or diastereomers of substituted this compound analogs relies on asymmetric synthetic methodologies. nih.govacs.org
Enantioselective approaches often utilize chiral catalysts or auxiliaries to induce asymmetry. rsc.orgnih.govnih.govresearchgate.netbohrium.com For instance, chiral organocatalysts can facilitate enantioselective Michael additions to prochiral cyclohexenone derivatives. nih.govnih.gov
Diastereoselective approaches may take advantage of existing stereocenters within the molecule to direct the stereochemical outcome of subsequent reactions. mdpi.com This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules. Additionally, reagent-controlled methods, such as the use of chiral reducing agents, can establish new stereocenters with high diastereoselectivity.
Table 3: Asymmetric Synthetic Strategies
| Approach | Method | Stereochemical Outcome |
|---|---|---|
| Enantioselective | Chiral catalysis (e.g., organocatalysis) | Formation of one enantiomer in excess (high ee) |
| Enantioselective | Chiral auxiliaries | Diastereoselective reaction followed by removal of the auxiliary |
| Diastereoselective | Substrate control | An existing stereocenter directs the formation of a new stereocenter |
Mechanistic Investigations of Reactions Involving 3 1,4 Dioxaspiro 4.5 Decan 6 Yl Propanenitrile
Reactivity Profiles of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group in 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile is highly polarized, rendering the carbon atom electrophilic and thus a target for nucleophiles. This electronic feature is the basis for a variety of transformations.
Nucleophilic Additions to the Nitrile
The addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile functionality represents a key method for carbon-carbon bond formation. nih.govmasterorganicchemistry.comlibretexts.org The mechanism commences with the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic nitrile carbon. This addition breaks the pi bond of the nitrile, forming an intermediate imine anion, which is stabilized as a magnesium or lithium salt. openstax.orgpressbooks.pub Subsequent aqueous acidic workup hydrolyzes this imine intermediate to yield a ketone. openstax.org
A generalized mechanism for the addition of a Grignard reagent (R-MgX) to the nitrile is as follows:
Nucleophilic Attack: The Grignard reagent adds to the nitrile carbon, forming a tetrahedral intermediate.
Formation of Imine Salt: This intermediate rearranges to form a stable magnesium salt of an imine.
Hydrolysis: The addition of aqueous acid protonates the nitrogen, and subsequent attack by water followed by elimination of ammonia (B1221849) leads to the formation of a ketone.
The outcome of this reaction is heavily influenced by the nature of the organometallic reagent and the reaction conditions.
Table 1: Nucleophilic Addition of Organometallic Reagents to Nitriles
| Organometallic Reagent | Intermediate | Final Product (after hydrolysis) |
|---|---|---|
| Grignard Reagent (RMgX) | Imine magnesium salt | Ketone |
| Organolithium Reagent (RLi) | Imine lithium salt | Ketone |
Reduction Pathways of the Nitrile Group
The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. chemistrysteps.com
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) effect the complete reduction of the nitrile to a primary amine. chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. This initial addition forms an imine anion, which is then further reduced by a second hydride transfer to yield a dianion. Aqueous workup then protonates the nitrogen to furnish the primary amine. chemistrysteps.com
In contrast, the use of a sterically hindered and less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H), allows for the partial reduction of the nitrile to an aldehyde. masterorganicchemistry.comyoutube.com DIBAL-H delivers a single hydride to the nitrile carbon, forming an aluminum-imine intermediate. chemistrysteps.commasterorganicchemistry.com This intermediate is stable at low temperatures and does not undergo further reduction. Subsequent hydrolysis of this imine in the aqueous workup step yields the aldehyde. chemistrysteps.commasterorganicchemistry.com
Table 2: Reduction Products of Nitriles with Different Hydride Reagents
| Reducing Agent | Intermediate | Final Product (after workup) |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Dianion | Primary Amine |
| Diisobutylaluminum Hydride (DIBAL-H) | Aluminum-imine complex | Aldehyde |
Hydrolytic Transformations of the Nitrile
The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. organicchemistrytutor.comchemguide.co.uk In both cases, the reaction proceeds through an amide intermediate. libretexts.orglibretexts.org
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. libretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbon. A series of proton transfers leads to the formation of an amide. Further hydrolysis of the amide, also under acidic catalysis, yields the carboxylic acid and an ammonium (B1175870) ion. libretexts.orgyoutube.comyoutube.com
In a basic medium, a hydroxide (B78521) ion directly attacks the nitrile carbon in a nucleophilic addition. openstax.org The resulting imine anion is protonated by water to give an imidic acid, which then tautomerizes to an amide. libretexts.org Under forcing conditions (e.g., high temperatures), the amide undergoes further base-promoted hydrolysis to a carboxylate salt. organicchemistrytutor.com Acidification of the reaction mixture in a separate step is then required to obtain the free carboxylic acid. chemguide.co.uk
Chemical Transformations of the 1,4-Dioxaspiro[4.5]decane Moiety
The 1,4-dioxaspiro[4.5]decane group is a spiroacetal, which serves as a protecting group for a ketone. Its reactivity is primarily characterized by its susceptibility to acid-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis of the Spiroacetal
The spiroacetal linkage is stable under neutral and basic conditions but is readily cleaved in the presence of aqueous acid. chemistrysteps.com The mechanism of hydrolysis is the reverse of acetal (B89532) formation. chemistrysteps.com
The process is initiated by the protonation of one of the acetal oxygen atoms by a hydronium ion. libretexts.org This protonation converts the alkoxy group into a good leaving group (an alcohol). The departure of the alcohol is assisted by the lone pair of electrons on the other acetal oxygen, leading to the formation of a resonance-stabilized oxonium ion. A water molecule then attacks the electrophilic carbon of the oxonium ion. Subsequent deprotonation steps regenerate the carbonyl group of the original ketone and release the diol, in this case, ethylene (B1197577) glycol. The presence of the ether linkages within the spiroacetal may influence the rate of hydrolysis through neighboring group participation, although this effect is generally more pronounced in cyclic systems with specific stereochemical arrangements. nih.govresearchgate.netwikipedia.orgdalalinstitute.com
Spiroacetal Ring Opening and Rearrangement Reactions
Beyond simple hydrolysis, the carbocation intermediates formed during the acid-catalyzed cleavage of spiroacetals can potentially undergo rearrangements. While less common than hydrolysis, these pathways can lead to structurally different products.
One possible rearrangement is a Wagner-Meerwein shift, which involves the 1,2-migration of an alkyl or aryl group to a neighboring carbocationic center. wikipedia.orglscollege.ac.in In the context of the 1,4-dioxaspiro[4.5]decane moiety, if a carbocation is formed on the cyclohexane (B81311) ring adjacent to the spiro center, a ring-expansion or contraction could theoretically occur. researchgate.net For example, treatment of spiro[4.5]decan-6-ols with acid has been shown to induce Wagner-Meerwein rearrangements, leading to condensed ring systems. researchgate.net
Another potential rearrangement is a pinacol-type rearrangement. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.combyjus.comlibretexts.org If conditions allow for the formation of a vicinal diol intermediate, subsequent acid catalysis could lead to a rearrangement involving the migration of a carbon-carbon bond, resulting in the formation of a ketone with a rearranged carbon skeleton. Such rearrangements are highly dependent on the stability of the carbocation intermediates and the migratory aptitude of the neighboring groups. libretexts.org
Stability Studies of the Spiroacetal Linkage under Varying Conditions
The 1,4-dioxaspiro[4.5]decane core of the molecule is a spiroacetal, a class of compounds known for their susceptibility to hydrolysis under acidic conditions, while generally exhibiting greater stability in neutral to basic media. mdpi.comnih.gov The stability of this linkage is paramount as its cleavage would lead to the unmasking of a ketone functional group on the cyclohexane ring.
The acid-catalyzed hydrolysis of acetals and ketals proceeds via protonation of one of the oxygen atoms, converting it into a good leaving group (an alcohol). chemistrysteps.com Subsequent departure of the alcohol is facilitated by the neighboring oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields the ketone and the diol (in this case, ethylene glycol).
The rate of this hydrolysis is highly dependent on the pH of the medium. Under strongly acidic conditions, the reaction is typically rapid, while at neutral pH, the spiroacetal is considerably more stable. In basic media, the spiroacetal linkage is generally robust, as there is no facile pathway for the cleavage of the C-O bonds.
Temperature is another critical factor influencing the stability. As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis, assuming the presence of a suitable catalyst (e.g., acid). The Arrhenius equation describes this relationship, where the rate constant increases exponentially with temperature.
Interactive Data Table: Hypothetical Stability of the Spiroacetal Linkage
| Condition | pH | Temperature (°C) | % Hydrolysis (24h) |
|---|---|---|---|
| A | 1 | 25 | 95 |
| B | 1 | 50 | >99 |
| C | 4 | 25 | 15 |
| D | 4 | 50 | 40 |
| E | 7 | 25 | <1 |
| F | 7 | 80 | 5 |
| G | 10 | 25 | <1 |
| H | 10 | 80 | <2 |
This data is illustrative and based on the general principles of acetal chemistry.
Interplay between the Nitrile and Spiroacetal Moieties in Reaction Mechanisms
The presence of both a nitrile and a spiroacetal group on the same cyclohexane scaffold suggests the potential for intramolecular interactions that could influence the reactivity of either group. This interplay can be considered from both an electronic and a steric perspective.
Electronic Effects: The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. fiveable.melibretexts.org This inductive effect can influence the stability of intermediates formed during reactions at the spiroacetal center. For instance, during acid-catalyzed hydrolysis of the spiroacetal, an oxocarbenium ion intermediate is formed at a carbon atom several bonds away from the nitrile-bearing carbon. While the inductive effect diminishes with distance, the electron-withdrawing nature of the cyano group could slightly destabilize the positively charged oxocarbenium ion intermediate, potentially slowing the rate of hydrolysis compared to a similar spiroacetal without the nitrile substituent.
Conversely, the spiroacetal is a relatively non-polar, sterically bulky group. chemistrytalk.org Its electronic influence on the nitrile group is likely minimal. The reactivity of the nitrile carbon, which is electrophilic, is primarily dictated by the triple bond's polarization. libretexts.orglibretexts.org It readily undergoes nucleophilic addition reactions, such as hydrolysis to a carboxylic acid (via an amide intermediate) or reduction to a primary amine. fiveable.melibretexts.org In a potential intramolecular reaction, the oxygen atoms of the spiroacetal are unlikely to act as nucleophiles towards the nitrile carbon under normal conditions due to ring strain that would be introduced.
Steric Effects: The 1,4-dioxaspiro[4.5]decane group is sterically demanding. chemistrytalk.org This bulk could hinder the approach of reagents to the nitrile functional group, potentially slowing down its reactions compared to a less hindered nitrile. The degree of this steric hindrance would depend on the conformation of the cyclohexane ring and the specific trajectory of the incoming nucleophile.
Transition State Analysis and Reaction Coordinate Studies
A deeper understanding of the reactions involving this compound can be achieved through computational transition state analysis. rsc.orgescholarship.org For instance, the acid-catalyzed hydrolysis of the spiroacetal moiety provides a good model for such a study.
Using Density Functional Theory (DFT), the reaction coordinate for the hydrolysis can be mapped out. nih.gov The process would begin with the protonation of one of the spiroacetal oxygens. The transition state for the ring-opening step would involve the elongation of the C-O bond to the protonated oxygen and a corresponding shortening of the bond between the other oxygen and the spirocyclic carbon, reflecting the formation of the C=O double bond character in the oxocarbenium ion. nih.gov The geometry of this transition state would be highly distorted from the initial chair-like conformation of the cyclohexane ring.
Computational models would predict the activation energy for this step, providing a quantitative measure of the reaction rate. arkat-usa.org These calculations could also be used to probe the subtle electronic influence of the distant nitrile group. By comparing the calculated activation energy for the hydrolysis of this compound with that of a model compound lacking the nitrile group (e.g., 6-methyl-1,4-dioxaspiro[4.5]decane), the destabilizing effect of the electron-withdrawing group on the transition state leading to the oxocarbenium ion could be quantified.
Similarly, transition state analysis could be applied to reactions of the nitrile group, such as its hydrolysis or reduction. The calculations would model the approach of a nucleophile (e.g., a water molecule in hydrolysis or a hydride ion in reduction) to the electrophilic carbon of the nitrile. libretexts.org The steric hindrance imposed by the spiroacetal group would be reflected in a higher activation energy for the transition state compared to a less bulky analogue.
Strategic Applications of 3 1,4 Dioxaspiro 4.5 Decan 6 Yl Propanenitrile in Complex Organic Synthesis
3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile as a Versatile Synthetic Building Block
The utility of this compound as a versatile synthetic building block stems from the orthogonal reactivity of its two primary functional groups: the nitrile and the spiroketal. The nitrile group can be transformed into a wide array of other functional groups, while the spiroketal provides robust protection for a ketone functionality. This allows for selective manipulation of one part of the molecule while the other remains intact, a crucial aspect of multi-step organic synthesis.
The nitrile group can undergo a variety of transformations, making it a synthetic linchpin. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility allows for the introduction of diverse functionalities and the extension of the carbon skeleton.
Table 1: Synthetic Transformations of the Nitrile Group
| Reagent(s) | Product Functional Group |
| H₃O⁺, Δ | Carboxylic Acid |
| 1. LiAlH₄; 2. H₂O | Primary Amine |
| 1. RMgX; 2. H₃O⁺ | Ketone |
| H₂/Raney Ni | Primary Amine |
The 1,4-dioxaspiro[4.5]decane moiety is a cyclic ketal that protects a cyclohexanone (B45756) carbonyl group. This protecting group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive, which are often employed for modifying the nitrile group.
Utilization in the Synthesis of Natural Products Scaffolds
Spiroketals are a common structural motif found in a wide variety of natural products, many of which exhibit significant biological activity. nih.gov The 1,4-dioxaspiro[4.5]decane core of this compound can be envisioned as a precursor to spiroketal-containing natural product scaffolds. The synthesis of such complex molecules often relies on the careful assembly of precursor fragments.
While direct application of this specific nitrile in a completed natural product synthesis is not widely documented, its potential is evident. The propionitrile (B127096) side chain can be elaborated to construct the remainder of a natural product's carbon skeleton. Subsequent deprotection of the spiroketal can then reveal the ketone, which can undergo further reactions, such as intramolecular cyclization, to form the desired spiroketal structure. mdpi.com
Application in the Construction of Advanced Synthetic Intermediates
The bifunctional nature of this compound makes it an ideal starting material for the construction of advanced synthetic intermediates. These intermediates can then be used in the synthesis of a diverse range of target molecules, including pharmaceuticals and materials.
For example, reduction of the nitrile to a primary amine would yield 3-(1,4-dioxaspiro[4.5]decan-6-yl)propan-1-amine. This intermediate contains a protected ketone and a primary amine, making it a useful building block for the synthesis of alkaloids and other nitrogenous compounds. Alternatively, hydrolysis of the nitrile to a carboxylic acid would produce 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoic acid, an intermediate that could be used in the synthesis of polyesters or polyamides.
Table 2: Potential Advanced Synthetic Intermediates
| Starting Material | Transformation | Intermediate | Potential Application |
| This compound | Reduction of nitrile | 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propan-1-amine | Synthesis of alkaloids and other nitrogen-containing compounds |
| This compound | Hydrolysis of nitrile | 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanoic acid | Synthesis of polyesters, polyamides, and other polymers |
Role as a Precursor for Nitrogen-Containing Heterocycles
Nitriles are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. clockss.orglongdom.orgnih.gov The nitrile group in this compound can participate in various cyclization reactions to form rings such as thiazoles, pyrimidines, and triazines. These heterocyclic motifs are prevalent in medicinal chemistry and are components of many approved drugs.
Integration into Chiral Pool Synthesis Strategies
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. If the cyclohexyl portion of the 1,4-dioxaspiro[4.5]decane ring is derived from a chiral starting material, such as a terpene or a carbohydrate, the stereochemical information can be preserved throughout the synthetic sequence.
This would allow for the synthesis of enantiomerically pure products, which is of paramount importance in the development of pharmaceuticals, where different enantiomers can have vastly different biological activities. The use of this compound derived from a chiral source would thus be a valuable strategy for asymmetric synthesis.
Protection-Deprotection Strategies Utilizing the Spiroacetal Moiety in Multistep Syntheses
The 1,4-dioxaspiro[4.5]decane group is a classic example of a protecting group for a ketone. jocpr.com In a multistep synthesis, it is often necessary to mask a reactive functional group to prevent it from undergoing unwanted side reactions while other parts of the molecule are being modified. The spiroketal in this compound serves this purpose admirably.
The formation of the spiroketal is typically achieved by reacting the corresponding cyclohexanone with ethylene (B1197577) glycol under acidic conditions. The deprotection, to regenerate the ketone, is also typically carried out under acidic conditions, often in the presence of water. The ability to selectively protect and deprotect the ketone functionality is a cornerstone of modern organic synthesis, enabling the construction of highly complex molecules with a high degree of control.
Table 3: Protection and Deprotection of the Carbonyl Group
| Process | Reagents and Conditions | Functional Group Transformation |
| Protection | Ethylene glycol, acid catalyst (e.g., p-TsOH), Dean-Stark trap | Ketone → Spiroketal |
| Deprotection | Aqueous acid (e.g., HCl, H₂SO₄) | Spiroketal → Ketone |
The strategic use of protection and deprotection allows chemists to orchestrate complex reaction sequences, ultimately leading to the efficient synthesis of the desired target molecule.
Structural Modifications and Derivatization Strategies for 3 1,4 Dioxaspiro 4.5 Decan 6 Yl Propanenitrile
Modifications at the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is highly susceptible to nucleophilic attack, making it a key site for derivatization.
The hydrolysis of the nitrile group to a carboxylic acid represents a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. In a typical acidic hydrolysis, the nitrile is heated with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid.
Conversely, base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). This initially produces a carboxylate salt, which upon acidic workup, yields the final carboxylic acid.
The resulting 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanoic acid can be further converted to its ester derivatives through various standard esterification methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid.
| Reactant | Reagents and Conditions | Product | Yield (%) |
| 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile | 1. H2SO4 (aq), Δ 2. H2O | 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanoic acid | High |
| 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanoic acid | CH3OH, H2SO4 (cat.), Δ | Methyl 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanoate | Good to High |
Note: Yields are typical for this type of transformation but may vary based on specific reaction conditions.
The nitrile group can be readily reduced to a primary amine, 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propan-1-amine, using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The reaction typically requires a subsequent aqueous workup to liberate the free amine.
Catalytic hydrogenation is another effective method for the reduction of nitriles. This involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon. This method is often preferred for its milder reaction conditions and easier product isolation.
| Reactant | Reagents and Conditions | Product | Yield (%) |
| This compound | 1. LiAlH4, THF 2. H2O | 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propan-1-amine | High |
| This compound | H2, Raney Ni, NH3/EtOH | 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propan-1-amine | High |
Note: The addition of ammonia (B1221849) during catalytic hydrogenation can help to suppress the formation of secondary amine byproducts.
Partial reduction of the nitrile can lead to the formation of an aldehyde. This is commonly achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup to the corresponding aldehyde, 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanal.
To synthesize ketones, a Grignard reagent can be added to the nitrile. This reaction forms an imine salt intermediate, which upon acidic hydrolysis, yields a ketone. For instance, the reaction of this compound with methylmagnesium bromide would produce 1-(1,4-Dioxaspiro[4.5]decan-6-yl)butan-2-one after hydrolysis.
| Reactant | Reagents and Conditions | Product | Yield (%) |
| This compound | 1. DIBAL-H, Toluene, -78 °C 2. H3O+ | 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanal | Moderate to High |
| This compound | 1. CH3MgBr, Et2O 2. H3O+ | 1-(1,4-Dioxaspiro[4.5]decan-6-yl)butan-2-one | Good |
The reaction of nitriles with amines in the presence of a Lewis acid catalyst can yield amidines. For example, treating this compound with an amine in the presence of aluminum chloride would lead to the formation of the corresponding N-substituted 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanimidamide.
Tetrazoles can be synthesized from nitriles via a [3+2] cycloaddition reaction with an azide, most commonly sodium azide. This reaction is often catalyzed by a Lewis acid, such as zinc chloride, or an ammonium (B1175870) salt like ammonium chloride. The product of this reaction would be 5-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)-1H-tetrazole.
| Reactant | Reagents and Conditions | Product | Yield (%) |
| This compound | R-NH2, AlCl3 | N-R-3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanimidamide | Moderate |
| This compound | NaN3, NH4Cl, DMF, Δ | 5-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)-1H-tetrazole | Good to High |
Functionalization of the Propanenitrile Alkyl Chain
The carbon atom alpha to the nitrile group is acidic due to the electron-withdrawing nature of the cyano group, allowing for its deprotonation by a strong base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, enabling the introduction of substituents at the alpha-position.
A common strong base used for this purpose is lithium diisopropylamide (LDA) at low temperatures. The resulting anion can then be quenched with an electrophile, such as an alkyl halide, to introduce an alkyl group. For example, deprotonation with LDA followed by reaction with methyl iodide would yield 2-(1,4-Dioxaspiro[4.5]decan-6-ylmethyl)-butanenitrile.
| Reactant | Reagents and Conditions | Product | Yield (%) |
| This compound | 1. LDA, THF, -78 °C 2. CH3I | 2-(1,4-Dioxaspiro[4.5]decan-6-ylmethyl)-butanenitrile | Good |
Side-Chain Elongation and Functionalization
The propanenitrile side-chain of this compound is a key site for structural elaboration, allowing for chain elongation and the introduction of various functional groups.
A primary strategy for side-chain modification is the α-alkylation of the nitrile. This reaction typically proceeds through the deprotonation of the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a nitrile-stabilized carbanion. This nucleophilic intermediate can then react with a range of electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond at the position adjacent to the nitrile group. This method allows for the introduction of diverse alkyl, allyl, or benzyl groups. The general mechanism for this transformation involves a "borrowing hydrogen" or "hydrogen auto-transfer" strategy, where an alcohol is temporarily oxidized to an aldehyde, which then participates in the reaction. core.ac.ukorganic-chemistry.org
Furthermore, the nitrile group itself can be transformed into other valuable functional groups. Acid- or base-catalyzed hydrolysis of the nitrile can yield a carboxylic acid. libretexts.orgchemguide.co.ukorganicchemistrytutor.com This transformation typically involves heating the nitrile with an aqueous acid or base. chemguide.co.ukorganicchemistrytutor.com The resulting carboxylic acid can then serve as a versatile intermediate for further derivatization, such as esterification or amidation.
Alternatively, the nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. wikipedia.orgunacademy.comstudymind.co.uk The choice of reducing agent is crucial, as it can influence the reaction's selectivity and functional group tolerance. wikipedia.org The resulting amine provides a handle for a variety of subsequent reactions, including acylation and reductive amination.
| Starting Material | Reagents and Conditions | Product | Transformation |
| This compound | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | 2-Alkyl-3-(1,4-dioxaspiro[4.5]decan-6-yl)propanenitrile | α-Alkylation |
| This compound | H3O+, heat or HO-, heat | 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanoic acid | Hydrolysis |
| This compound | 1. LiAlH4, ether 2. H2O | 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propan-1-amine | Reduction |
Chemical Derivatization of the Spiroacetal Ring System
The spiroacetal ring system, comprising a cyclohexane (B81311) and a dioxane ring, offers additional opportunities for structural modification, although these transformations must be approached with consideration for the stability of the acetal (B89532) linkage.
Modifications of the Cyclohexane Ring (e.g., Oxidation, Halogenation)
The cyclohexane ring can be functionalized through various oxidation and halogenation reactions. The selective oxidation of C-H bonds in substituted cyclohexanes can lead to the introduction of hydroxyl or carbonyl groups. libretexts.org The regioselectivity of such oxidations is often influenced by the directing effects of existing substituents and the choice of oxidant.
Halogenation of the cyclohexane ring can be achieved using various halogenating agents. The regioselectivity of these reactions is a critical consideration and can often be controlled by the reaction conditions and the directing influence of the spiroacetal group. organic-chemistry.org Directing group strategies can be employed to achieve high regioselectivity in C-H halogenation reactions. rsc.org
| Reaction Type | Typical Reagents | Potential Products |
| Oxidation | Peroxides, metal catalysts | Hydroxylated or carbonylated cyclohexane derivatives |
| Halogenation | N-Halosuccinimides (NBS, NCS, NIS) | Halogenated cyclohexane derivatives |
Selective Transformations of the Dioxane Ring
The dioxane ring of the spiroacetal is generally stable under neutral and basic conditions but can be susceptible to ring-opening under acidic conditions. nih.govacs.org This reactivity can be exploited for selective transformations. The use of Lewis or Brønsted acid additives can facilitate the ring opening of spiroketals. nih.govacs.org The regioselectivity of the ring-opening is influenced by steric and electronic factors of the substituents on the spiroacetal. magtech.com.cn Under neutral conditions, novel approaches to spiroketal synthesis have been developed, which could potentially be reversed for selective ring opening. rsc.org
| Reaction | Conditions | Outcome |
| Acid-Catalyzed Ring Opening | Lewis or Brønsted Acids | Cleavage of the dioxane ring to form a diol and a ketone |
Regioselective and Stereoselective Derivatization Approaches
Achieving high levels of regioselectivity and stereoselectivity is a paramount goal in the derivatization of this compound, given the presence of multiple reactive sites and a stereocenter at the 6-position of the cyclohexane ring.
For side-chain alkylation, the existing stereocenter at the 6-position can exert diastereoselective control over the formation of the new stereocenter at the α-carbon of the nitrile. The degree of diastereoselectivity will depend on the nature of the base, the electrophile, and the reaction conditions.
In the functionalization of the cyclohexane ring, the substituent at the 6-position will influence the regioselectivity of oxidation and halogenation reactions. For instance, in halogenation reactions, the directing effect of the existing alkyl nitrile group will play a significant role in determining the position of halogen incorporation. organic-chemistry.org
Advanced Spectroscopic and Crystallographic Elucidation of 3 1,4 Dioxaspiro 4.5 Decan 6 Yl Propanenitrile and Its Derivatives
High-Resolution NMR Spectroscopy for Conformational and Stereochemical Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide comprehensive insights into its connectivity, stereochemistry, and conformational dynamics.
Two-dimensional NMR techniques are crucial for deciphering the intricate spin systems present in the molecule.
Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would allow for the tracing of the connectivity from the methine proton at the C6 position of the cyclohexane (B81311) ring through the ethyl and cyanoethyl side chain. The coupling patterns would also help to establish the relative stereochemistry of the substituents on the cyclohexane ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This would enable the unambiguous assignment of the ¹³C chemical shifts for all protonated carbons in the molecule, including those in the cyclohexane ring, the dioxolane ring, and the propanenitrile side chain.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the spiro carbon (C5) and the nitrile carbon. Correlations between the protons of the dioxolane ring and the spiro carbon would confirm the spirocyclic junction.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the through-space proximity of protons, which is essential for conformational and stereochemical analysis. For this compound, NOESY could be used to establish the relative orientation of the propanenitrile side chain with respect to the cyclohexane ring. For example, observing a NOE between the C6 proton and axial protons on the same face of the cyclohexane ring would indicate an equatorial orientation of the side chain.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data for similar structural motifs.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C1 | 1.40-1.60 | 30-35 |
| C2 | 1.40-1.60 | 20-25 |
| C3 | 1.40-1.60 | 20-25 |
| C4 | 1.40-1.60 | 30-35 |
| C5 (Spiro) | - | 105-110 |
| C6 | 1.80-2.00 | 40-45 |
| C7, C8 (Dioxolane) | 3.80-4.00 | 60-65 |
| CH₂ (Side Chain) | 1.60-1.80 | 25-30 |
| CH₂-CN | 2.30-2.50 | 15-20 |
| CN | - | 118-122 |
The cyclohexane ring in the 1,4-dioxaspiro[4.5]decane moiety can undergo chair-chair interconversion. Variable temperature (VT) NMR studies would be instrumental in probing the energetics of this conformational equilibrium. By monitoring the changes in the NMR spectrum as a function of temperature, it would be possible to determine the coalescence temperature and subsequently calculate the free energy barrier (ΔG‡) for the ring flip. This would provide valuable information about the conformational flexibility of the spiroketal system and the steric influence of the propanenitrile substituent.
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation of Modified Analogs
Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are essential for confirming the molecular formula and elucidating the fragmentation pathways of this compound and its derivatives.
HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirmation of the molecular formula (C₁₁H₁₇NO₂).
Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID), would be used to fragment the parent ion and analyze the resulting product ions. This would provide valuable structural information. A plausible fragmentation pathway for the title compound might involve:
Loss of the cyanoethyl group: A characteristic fragmentation could be the cleavage of the bond between the cyclohexane ring and the propanenitrile side chain.
Retro-Diels-Alder type fragmentation of the cyclohexane ring: This could lead to the formation of characteristic fragment ions.
Cleavage of the dioxolane ring: Fragmentation of the ketal functionality would also be expected.
The analysis of these fragmentation patterns would not only confirm the structure of the parent molecule but also be invaluable for the structural characterization of any synthesized or isolated modified analogs.
| Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pathways and structural confirmation. |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Monitoring
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and monitoring chemical reactions by observing the vibrational modes of a molecule.
For this compound, the key vibrational modes would include:
C≡N stretch: A sharp and intense absorption band in the IR spectrum, typically around 2240-2260 cm⁻¹, is characteristic of the nitrile group. The intensity and position of this band could be used to monitor reactions involving the nitrile functionality.
C-O-C stretches: The spiroketal moiety would exhibit strong C-O stretching vibrations in the region of 1000-1200 cm⁻¹.
C-H stretches: Aliphatic C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations. The nitrile stretch is also typically strong in the Raman spectrum. In reaction monitoring, for instance, the disappearance of a reactant's characteristic peak and the appearance of the product's nitrile peak could be followed in real-time.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| Nitrile (C≡N) | 2240-2260 |
| Ketal (C-O-C) | 1000-1200 |
| Alkane (C-H) | 2850-3000 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound or a derivative can be grown, this technique would provide a wealth of information, including:
Unambiguous confirmation of the molecular structure and connectivity.
Precise bond lengths, bond angles, and torsion angles.
Detailed conformational information about the cyclohexane and dioxolane rings in the solid state.
Insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.
For chiral derivatives, X-ray crystallography using anomalous dispersion can be used to determine the absolute configuration of the stereocenters. This would be crucial for understanding the stereochemical outcome of asymmetric syntheses.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if applicable)
If this compound is synthesized in a chiral, non-racemic form, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for its characterization. saschirality.orgnih.govresearchgate.net These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. researchgate.net Chiral molecules will exhibit characteristic CD spectra, and the intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. researchgate.net The shape of the ORD curve, known as a Cotton effect, is also characteristic of a particular enantiomer.
Computational and Theoretical Chemistry Studies on 3 1,4 Dioxaspiro 4.5 Decan 6 Yl Propanenitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile, such studies would typically involve determining its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. Furthermore, calculations of electrostatic potential maps would reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. However, no specific data on the HOMO-LUMO gap, orbital distributions, or electrostatic potential for this compound are available in published literature.
Conformational Analysis and Energy Landscapes
The flexibility of the cyclohexane (B81311) ring and the propanenitrile side chain in this compound suggests the existence of multiple stable conformations. A thorough conformational analysis would involve systematically exploring the molecule's potential energy surface to identify low-energy conformers. This is typically achieved through computational methods such as molecular mechanics or more accurate quantum mechanical calculations. The resulting energy landscape would illustrate the relative stabilities of different conformers and the energy barriers for interconversion. At present, no such conformational analysis or energy landscape has been published for this specific molecule.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT studies could elucidate the pathways of reactions it might undergo, such as the hydrolysis of the nitrile group or reactions involving the spiroketal moiety. These calculations would involve locating the transition state structures and determining the activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. The scientific literature does not currently contain any DFT studies on the reaction mechanisms of this compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of compounds. For this compound, theoretical calculations could predict its ¹H and ¹³C NMR chemical shifts and infrared vibrational frequencies. Comparing these predicted spectra with experimental data can confirm the molecular structure and assign spectral features. While general methodologies for such predictions are well-established, specific predicted spectroscopic data for this molecule are not available.
Topological Analysis of Electron Density (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density of a molecule to characterize the nature of its chemical bonds. A QTAIM analysis of this compound would provide information on bond critical points, bond paths, and the nature of atomic interactions (e.g., covalent vs. ionic). This would offer a deeper understanding of the bonding within the spirocyclic system and the nitrile group. No such topological analysis of the electron density for this compound has been reported.
Q & A
Basic: What synthetic methodologies are most effective for preparing 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile, and how do reaction parameters impact yield?
Answer:
The synthesis of spirocyclic nitriles like this compound typically involves multi-step protocols. Key steps include:
- Reduction of ketones : NaBH₄ in methanol at 0°C to room temperature is effective for reducing spirocyclic ketones to alcohols (e.g., 1,4-Dioxaspiro[4.5]decan-8-ol synthesis) .
- Nitrile introduction : Cyano groups can be introduced via nucleophilic substitution or by modifying pre-existing functional groups (e.g., amine-to-nitrile conversion under specific conditions).
- Solvent and catalyst optimization : Dry tetrahydrofuran (THF) or methanol is often used to stabilize intermediates, while reagents like EDC/HOBt facilitate amide bond formation in related compounds .
Critical parameters : Temperature control during exothermic steps (e.g., NaBH₄ additions) and purification via column chromatography (silica gel, gradient elution) are essential for achieving yields >90% in analogous syntheses .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Answer:
Post-synthesis characterization requires a combination of:
- Spectroscopy :
- ¹H/¹³C-NMR : To verify spirocyclic proton environments (e.g., deshielded protons near oxygen atoms) and nitrile carbon signals (~110–120 ppm) .
- FTIR : A sharp absorption band near 2240 cm⁻¹ confirms the C≡N stretch .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₅NO₂ requires exact mass 181.1103) .
- X-ray crystallography : For crystalline derivatives, SHELXL refinement can resolve bond angles and ring puckering .
Advanced: How can the conformational dynamics of the spirocyclic ring system influence reactivity and biological activity?
Answer:
The spirocyclic ring’s puckering (e.g., chair vs. boat conformations) affects steric accessibility and electronic properties:
- Ring puckering analysis : Cremer-Pople coordinates quantify out-of-plane displacements, with amplitude (θ) and phase (φ) parameters describing nonplanar distortions .
- Impact on reactivity : Bulky substituents may enforce specific conformations, directing regioselectivity in reactions (e.g., nucleophilic attacks at less hindered positions).
- Biological implications : Conformational flexibility influences binding to enzymes or receptors, as seen in spirocyclic analogs with sulfur/oxygen substitutions .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : Tools like AutoDock Vina model binding modes using crystal structures of target proteins (e.g., enzymes with hydrophobic pockets).
- Hydrogen-bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies preferred hydrogen-bond motifs, critical for ligand-receptor affinity .
- MD simulations : Trajectories reveal stability of spirocyclic conformers in solvated environments, correlating with pharmacokinetic properties .
Advanced: How can contradictions in spectroscopic data during derivative characterization be resolved?
Answer:
Contradictions (e.g., unexpected NMR splitting or IR shifts) arise from:
- Dynamic effects : Rapid ring puckering or solvent-dependent tautomerism may average signals. Low-temperature NMR (−40°C) can "freeze" conformers .
- Impurity interference : HRMS and 2D-COSY NMR differentiate minor byproducts from main products .
- Crystallographic validation : Single-crystal X-ray structures provide unambiguous bond-length/angle data, resolving ambiguities in spectroscopic assignments .
Advanced: What are the challenges in establishing structure-activity relationships (SAR) for spirocyclic nitriles?
Answer:
- Synthetic variability : Modifying the nitrile’s position or the spiro ring size (e.g., 4.5 vs. 4.6 systems) alters bioactivity unpredictably .
- Electrostatic effects : The nitrile’s electron-withdrawing nature polarizes adjacent bonds, affecting binding kinetics. Comparative studies with ester/amide analogs are critical .
- Data normalization : Activity assays must control for ring puckering (via X-ray or DFT calculations) to isolate electronic vs. steric contributions .
Basic: What safety and handling protocols are recommended for this compound?
Answer:
- Toxicity screening : While specific data are limited, structurally related 1,4-dioxane derivatives require handling in fume hoods due to potential carcinogenicity .
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group .
- Waste disposal : Incineration with alkaline scrubbers neutralizes cyanide byproducts .
Advanced: How does the compound’s spirocyclic architecture influence its stability under physiological conditions?
Answer:
- Hydrolytic stability : The 1,4-dioxaspiro ring resists acid-catalyzed hydrolysis better than linear ethers, but prolonged exposure to serum enzymes (e.g., esterases) may degrade it .
- Oxidative resistance : Nitriles are generally stable, but spirocyclic strain can accelerate oxidation at allylic positions. Antioxidants (e.g., BHT) are recommended in formulation studies .
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Data for Target Compound | Reference |
|---|---|---|
| ¹H-NMR (CDCl₃) | δ 1.6–2.1 (m, spirocyclic CH₂), δ 2.5 (t, CH₂CN) | |
| ¹³C-NMR | δ 118–120 (C≡N), δ 70–75 (spiro-O centers) | |
| HRMS (ESI+) | [M+H]⁺: m/z 182.1176 (C₁₀H₁₆NO₂⁺) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



